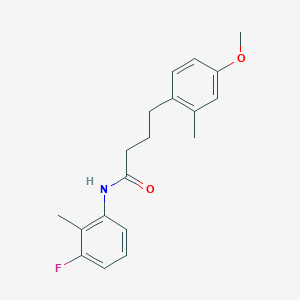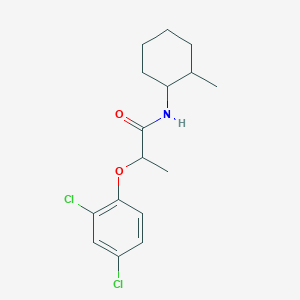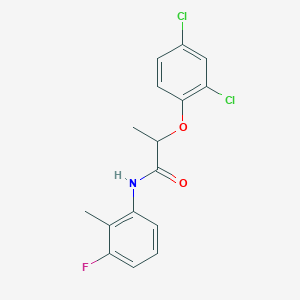
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as DMQH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQH belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. In addition, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. This compound is also cytotoxic at high concentrations, which limits its use in cell-based assays.
Orientations Futures
There are several future directions for N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide research. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. This compound can also be used as a lead compound for the development of new drugs for cancer, viral, and inflammatory diseases. Finally, this compound can be used as a tool for studying various biological processes, such as DNA replication, repair, and inflammation.
Méthodes De Synthèse
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the condensation of 2,8-dimethyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of this compound is confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, such as anticancer, antiviral, antifungal, and antibacterial. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound also exhibits antiviral activity against herpes simplex virus type 1 and 2, and human immunodeficiency virus type 1.
Propriétés
Formule moléculaire |
C20H19N3O3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-12-5-4-6-15-10-16(13(2)22-19(12)15)20(25)23-21-11-14-7-8-18(26-3)17(24)9-14/h4-11,24H,1-3H3,(H,23,25)/b21-11+ |
Clé InChI |
YWEJTWBMFZIRKZ-SRZZPIQSSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)





![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)



![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)